molecular formula C16H19NO2 B13936266 tert-Butyl 6-ethynyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 6-ethynyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13936266
M. Wt: 257.33 g/mol
InChI Key: LBGOGBVTQAWCSQ-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which forms the isoquinoline core. The ethynyl group can be introduced via Sonogashira coupling, and the carboxylate ester can be formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The ethynyl group could play a role in binding to the active site, while the isoquinoline core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate
  • 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
  • 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylic acid

Uniqueness

1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 6-ethynyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H19NO2/c1-5-12-6-7-14-11-17(9-8-13(14)10-12)15(18)19-16(2,3)4/h1,6-7,10H,8-9,11H2,2-4H3

InChI Key

LBGOGBVTQAWCSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C#C

Origin of Product

United States

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